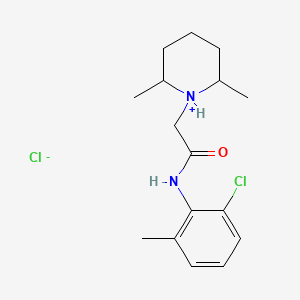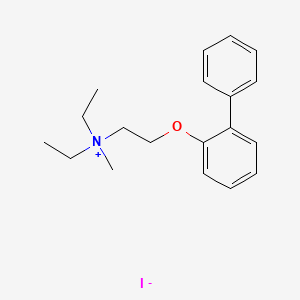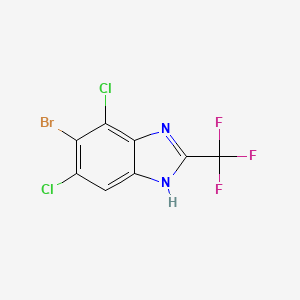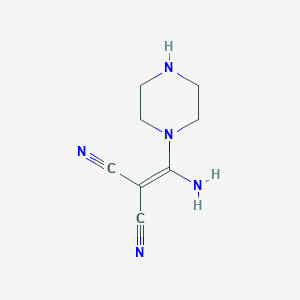
Propanedinitrile,(amino-1-piperazinylmethylene)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring attached to a propanedinitrile moiety, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) typically involves the reaction of piperazine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Propanedinitrile, 2-(aminopropoxymethylene)-
- Propanedinitrile, 2-(aminobutoxymethylene)-
Uniqueness
Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) stands out due to its unique piperazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C8H11N5 |
|---|---|
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
2-[amino(piperazin-1-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H11N5/c9-5-7(6-10)8(11)13-3-1-12-2-4-13/h12H,1-4,11H2 |
Clave InChI |
QUHQAXNFYYRHKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=C(C#N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
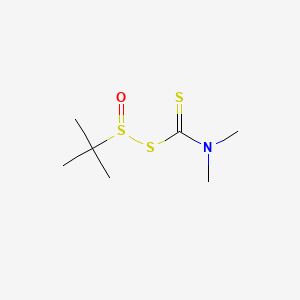

![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
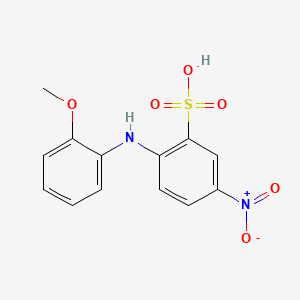

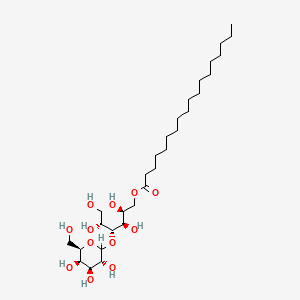
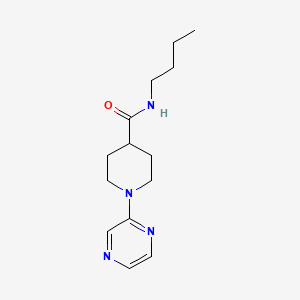
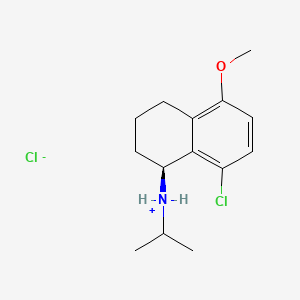
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
